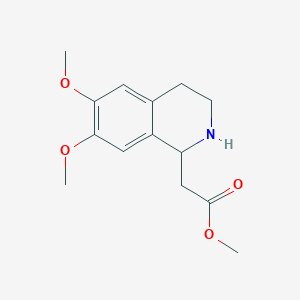

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

描述

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves the Pomeranz–Fritsch cyclization, which can be carried out under milder, more chemoselective conditions using silyl triflate and a sterically encumbered pyridine base . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of microwave-assisted synthesis and solvent-free conditions has been explored to improve yields and reduce reaction times .

化学反应分析

Types of Reactions

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation are commonly used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolines .

科学研究应用

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinolines exhibit promising anticancer properties. Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study Example :

A study tested the compound against human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines. Results showed that certain derivatives displayed IC50 values in the range of 1.9 to 7.52 μg/mL, demonstrating significant antiproliferative activity .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been investigated for their neuroprotective properties. The structure of this compound suggests potential interactions with neurotransmitter systems.

Research Insight :

Studies have shown that compounds with similar structures can inhibit neurodegeneration and promote neuronal survival in models of neurotoxicity .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are also being explored. Compounds derived from tetrahydroisoquinolines have been linked to the modulation of inflammatory pathways.

Research Findings :

In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production in immune cells .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of the isoquinoline structure to enhance biological activity.

Synthetic Pathways :

Common methods include:

- Alkylation Reactions : To introduce various alkyl groups.

- Functionalization : Modifying the methoxy groups to improve solubility and bioavailability .

Data Table: Biological Activities Summary

作用机制

The mechanism of action of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to modulate neurotransmitter systems, inhibit bacterial growth, and protect neuronal cells from oxidative stress .

相似化合物的比较

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features and biological activities.

1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a core structure for many biologically active molecules.

Uniqueness

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its methoxy groups at positions 6 and 7 enhance its lipophilicity and ability to cross biological membranes, making it a valuable scaffold for drug development .

生物活性

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a compound derived from the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological properties through various studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydroisoquinoline core with two methoxy groups and an acetate moiety. Its molecular formula is with a CAS number of 1172366-78-7. The presence of methoxy groups at positions 6 and 7 enhances its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that related tetrahydroisoquinolines possess antimicrobial properties. For instance, compounds with similar structures have been noted to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria .

- Neuroprotective Effects : Tetrahydroisoquinoline derivatives are known for their neuroprotective properties. They may mitigate neurodegeneration by influencing neurotransmitter systems and reducing oxidative stress .

- Cholinesterase Inhibition : Some studies suggest that these compounds can inhibit cholinesterases, enzymes that break down acetylcholine, potentially aiding in the treatment of Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study by Fülöp et al. demonstrated that derivatives of tetrahydroisoquinolines could effectively inhibit the growth of various bacterial strains by targeting NDM-1. The compound's structural modifications led to enhanced potency against resistant pathogens .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models has indicated that this compound may protect neurons from oxidative damage. In experiments where rats were subjected to neurotoxic agents, administration of this compound resulted in significantly reduced neuronal loss compared to controls .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like NDM-1 and cholinesterases, the compound alters biochemical pathways that are crucial for bacterial survival and neurotransmitter regulation.

- Oxidative Stress Reduction : The methoxy groups contribute to antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms.

属性

IUPAC Name |

methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-7,11,15H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXHORURRXLOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392289 | |

| Record name | Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

263570-28-1 | |

| Record name | Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions the resolution of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate to obtain the enantiomer with R configuration. Why is obtaining enantiomerically pure compounds important in pharmaceutical research?

A1: Enantiomers are molecules that are mirror images of each other but not superimposable. This seemingly small difference can have a significant impact on biological activity. One enantiomer may possess desirable pharmacological properties while the other could be inactive or even toxic. Therefore, obtaining enantiomerically pure compounds, like the R configuration of this compound in this study [], is crucial for ensuring drug efficacy and safety. This is especially relevant for drugs targeting specific biological receptors, where only one enantiomer may exhibit the desired binding affinity and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。